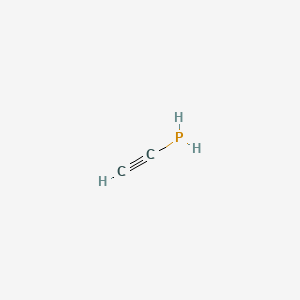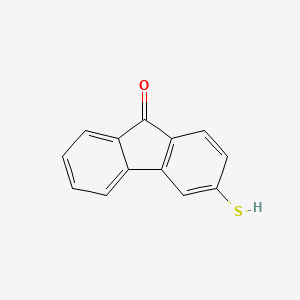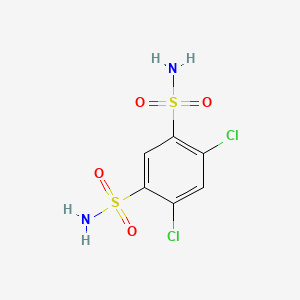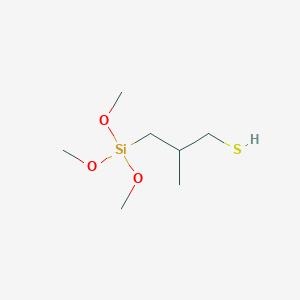
2-Methyl-3-(trimethoxysilyl)propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(trimethoxysilyl)propane-1-thiol is an organosilicon compound with the molecular formula C₆H₁₆O₃SSiThis compound is characterized by the presence of a thiol group (-SH) and a trimethoxysilyl group (-Si(OCH₃)₃), making it a versatile reagent in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(trimethoxysilyl)propane-1-thiol typically involves the reaction of 3-chloropropyltrimethoxysilane with sodium hydrosulfide. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the silane group. The general reaction is as follows:
Cl-(CH2)3-Si(OCH3)3+NaSH→HS-(CH2)3-Si(OCH3)3+NaCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction is carefully controlled to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(trimethoxysilyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Silanes with different functional groups.
Scientific Research Applications
2-Methyl-3-(trimethoxysilyl)propane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: Employed in the immobilization of biomolecules on surfaces for biosensor applications.
Medicine: Utilized in drug delivery systems to improve the stability and bioavailability of therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(trimethoxysilyl)propane-1-thiol involves the formation of covalent bonds between the thiol group and various substrates. The trimethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds, which contribute to the compound’s ability to modify surfaces and enhance adhesion .
Comparison with Similar Compounds
Similar Compounds
- (3-Mercaptopropyl)trimethoxysilane
- (3-Aminopropyl)trimethoxysilane
- (3-Glycidoxypropyl)trimethoxysilane
Uniqueness
2-Methyl-3-(trimethoxysilyl)propane-1-thiol is unique due to the presence of both a thiol group and a trimethoxysilyl group, which allows it to participate in a wide range of chemical reactions and applications. The thiol group provides reactivity towards metals and other thiol-reactive species, while the trimethoxysilyl group enables surface modification and coupling with various substrates .
Properties
CAS No. |
13821-71-1 |
|---|---|
Molecular Formula |
C7H18O3SSi |
Molecular Weight |
210.37 g/mol |
IUPAC Name |
2-methyl-3-trimethoxysilylpropane-1-thiol |
InChI |
InChI=1S/C7H18O3SSi/c1-7(5-11)6-12(8-2,9-3)10-4/h7,11H,5-6H2,1-4H3 |
InChI Key |
NYLOHBUGPHJQSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Si](OC)(OC)OC)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


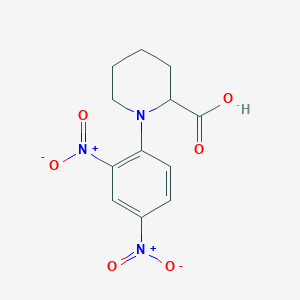
![1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14714770.png)
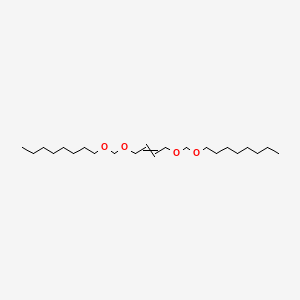
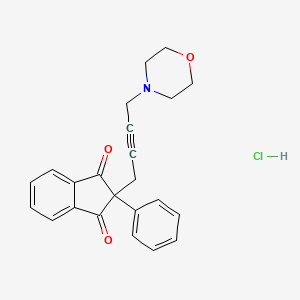
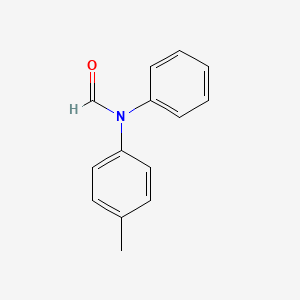

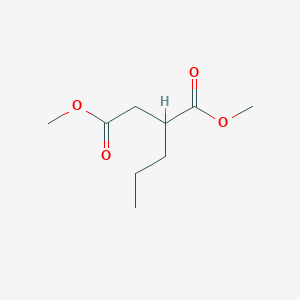


![{3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol](/img/structure/B14714810.png)
